2-(Chlorothio)-benzoyl chloride

Thioxanthone Synthesis Friedel‑Crafts Acylation Process Yield Comparison

2-(Chlorothio)-benzoyl chloride (syn. 2-chlorothiobenzoyl chloride, CTBC; CAS 3950-02-5) is a bifunctional electrophile that combines a benzoyl chloride moiety with an ortho‑chlorothio (sulfenyl chloride) group.

Molecular Formula C7H4Cl2OS
Molecular Weight 207.08 g/mol
CAS No. 3950-02-5
Cat. No. B8753816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chlorothio)-benzoyl chloride
CAS3950-02-5
Molecular FormulaC7H4Cl2OS
Molecular Weight207.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)SCl
InChIInChI=1S/C7H4Cl2OS/c8-7(10)5-3-1-2-4-6(5)11-9/h1-4H
InChIKeyHDNJJFBIIZAUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chlorothio)-benzoyl chloride (CAS 3950-02-5): Procurement-Grade Profile for Thioxanthone and Benzisothiazolone Synthesis


2-(Chlorothio)-benzoyl chloride (syn. 2-chlorothiobenzoyl chloride, CTBC; CAS 3950-02-5) is a bifunctional electrophile that combines a benzoyl chloride moiety with an ortho‑chlorothio (sulfenyl chloride) group. This architecture enables a regioselective tandem Friedel‑Crafts acylation/intramolecular C–S cyclisation to deliver thioxanthones and 1,2‑benzisothiazol‑3‑ones [1]. The compound is supplied as a distillable liquid that can be obtained in high purity from 2,2′‑dithiodibenzoic acid via thionyl chloride treatment [2].

Tandem Friedel‑Crafts acylation/cyclisation for thioxanthone synthesis
One‑step benzisothiazolone formation with primary amines
Bifunctional electrophile: acyl chloride reacts first, enabling clean sequential acylation‑cyclisation

2-(Chlorothio)-benzoyl chloride Procurement: Why Ordinary Benzoyl Chlorides Cannot Substitute


Simple benzoyl chlorides lack the ortho‑sulfenyl chloride group that is essential for intramolecular C–S bond formation. Attempts to use unsubstituted benzoyl chloride, 2‑chlorobenzoyl chloride, or even 2‑(chlorosulfonyl)- or 2‑(chlorosulfinyl)‑benzoyl chlorides fail to yield thioxanthones directly because these analogues either cannot undergo intramolecular sulfenylation or deliver the wrong oxidation state at sulfur, necessitating additional redox steps [1][2]. The traditional route using 2,2′‑dithiodibenzoic acid in concentrated sulfuric acid suffers from low yields (40‑60%) and copious acidic waste, making CTBC the only reagent that combines high atom economy with straightforward Friedel‑Crafts processing [2].

Missing ortho‑sulfenyl group
Simple benzoyl chlorides cannot engage intramolecular C–S bond formation; direct thioxanthone synthesis is not possible.
Incorrect sulfur oxidation state
2‑Chlorosulfonyl‑ or 2‑chlorosulfinyl‑benzoyl chlorides deliver the wrong oxidation state, requiring additional redox steps that may lower overall efficiency.
Classical H₂SO₄ process limitations
The 2,2′‑dithiodibenzoic acid/sulfuric acid route yields 40‑60% and generates large volumes of acidic waste, limiting process sustainability.

2-(Chlorothio)-benzoyl chloride (CAS 3950-02-5): Evidence Guide to Quantifiable Differentiation


Thioxanthone Yield: CTBC vs. Traditional 2,2′-Dithiodibenzoic Acid Method

In head‑to‑head process comparisons, CTBC delivers substantially higher thioxanthone yields than the classical 2,2′‑dithiodibenzoic acid/H₂SO₄ route. The traditional method gives 40‑60% of theory, whereas the CTBC Friedel‑Crafts procedure yields 70‑91% [1]. An optimised CTBC process using AlCl₃ in 1,2‑dichloroethane achieves 89% total isomers (2‑ and 4‑isopropylthioxanthone) by calibrated HPLC [2].

Thioxanthone Yield
Head‑to‑head
CTBC: 70–91% (general)
89% (optimised, HPLC)
vs.
2,2′‑Dithiodibenzoic acid/H₂SO₄: 40–60%
Supports higher process yields and reduced waste load.
Yield gain 29–49 pp; optimised conditions require review.
Thioxanthone Synthesis Friedel‑Crafts Acylation Process Yield Comparison

Regioselective One‑Pot Benzisothiazolone Formation vs. Multi‑Step Benzoic Acid Routes

CTBC condenses with primary amines to give 2‑substituted 1,2‑benzisothiazol‑3‑ones in a single operational step with yields up to 55% [1]. In contrast, the classical method requires separate synthesis of 2‑mercaptobenzoic acid or 2,2′‑dithiodibenzoic acid, followed by amide formation, oxidation, and cyclisation, often delivering < 40% overall yield. No simple benzoyl chloride can engage the ortho‑sulfur atom in an intramolecular fashion, so these reagents cannot produce benzisothiazolones directly.

Benzisothiazolone Route
Class‑level
CTBC + amine: 1 step, up to 55% yield
vs.
Multi‑step route: overall yield < 40%
Reduces synthetic steps; accelerates hit‑to‑lead campaigns.
Class‑level inference; actual yields may vary with amine structure.
Benzisothiazolone One‑Pot Cyclisation Regioselectivity

Purification by Distillation: Enabling High‑Purity CTBC for Reproducible Thioxanthone Processes

The Indian Patent IN 200313 explicitly states that 2‑chlorothiobenzoyl chloride is purified by distillation prior to use, a critical step that eliminates sulfur‑containing impurities [1]. No analogous provision is reported for other sulfenyl chlorides (e.g., 2‑chlorosulfinyl‑ or 2‑chlorosulfonyl‑benzoyl chlorides) in published thioxanthone processes. In comparative runs, undistilled CTBC gave lower and less reproducible yields (~70% vs. 91%), whereas distilled CTBC consistently achieved 89‑91% yield [2].

Distillation Effect
Head‑to‑head
Distilled CTBC: 89–91% yield
vs.
Undistilled CTBC: ~70% yield
Distillation improves yield and batch reproducibility.
Yield difference ≈19–21 pp; HPLC purity monitoring recommended.
Process Chemistry Distillation Purity Thioxanthone Quality

Dual Electrophilic Reactivity: Acyl Chloride vs. Sulfenyl Chloride Selectivity

CTBC contains two electrophilic centers: the carbonyl carbon (acyl chloride) and the sulfenyl sulfur (chlorothio group). Literature data on structurally related systems indicate that the acyl chloride center reacts with nucleophiles approximately 9‑fold faster than a thiocarbonyl (CSCl) center [1]. Although direct kinetic data for CTBC are not published, this class‑level inference supports that the acyl chloride reacts first, thereby allowing clean intermolecular acylation followed by intramolecular sulfenylation. Simple benzoyl chlorides lack the second electrophile, while thio‑benzoyl chlorides show reversed chemoselectivity.

Electrophilic Reactivity
Class‑level
~9‑fold faster acylation
(C=OCl vs. C=SCl)
Kinetic preference supports sequential acylation‑cyclisation.
Based on model study; direct CTBC kinetics not reported.
Electrophilic Reactivity Sulfenyl Chloride Chemoselectivity

2-(Chlorothio)-benzoyl chloride (CAS 3950-02-5): Optimal Application Scenarios from Evidence


Industrial Manufacture of 2‑Isopropylthioxanthone (Photoinitiator ITX)

The optimised CTBC‑cumene Friedel‑Crafts process delivers 89% total isomer yield, enabling cost‑effective production of 2‑isopropylthioxanthone, a high‑volume photoinitiator for UV‑curable inks and coatings [1]. This yield exceeds the traditional H₂SO₄ method by 29‑49 percentage points, which translates into substantial savings at tonne scale.

Medicinal Chemistry Synthesis of 1,2‑Benzisothiazol‑3‑one Pharmacophores

CTBC reacts with diverse primary amines to generate 2‑substituted benzisothiazol‑3‑ones in one step, providing immediate access to scaffolds that have shown antipsychotic, platelet‑aggregation‑inhibitory, and anti‑inflammatory activities [1]. This route eliminates multi‑step sequences associated with benzoic acid precursors, accelerating hit‑to‑lead campaigns.

Procurement of Distilled, High‑Purity CTBC for GMP Intermediate Supply

The Indian Patent IN 200313 demonstrates that distillation of CTBC is essential for achieving reproducible yields > 89% [1]. When sourcing CTBC for GMP or regulated intermediate manufacture, purchasing distilled material with a certificate of analysis that includes HPLC purity ≥ 95% mitigates batch‑failure risk.

Preparation of Thioxanthone‑Derived Photopolymerisation Sensitisers

Thioxanthones produced from CTBC are widely used as sensitisers in photopolymerisation of ethylenically unsaturated monomers [1]. The CTBC route avoids sulfonated by‑products that plague the H₂SO₄ method, yielding purer products that meet the stringent optical clarity requirements of photoresist and 3D‑printing resin applications.

Application
Selection Property
Validation Focus
Industrial ITX photoinitiator
Process yield and purity profile
HPLC purity, batch reproducibility
Benzisothiazolone pharmacophores
One‑step synthetic efficiency
Scaffold purity and regioselectivity
Distilled CTBC for GMP intermediate supply
Distillation purity specification
HPLC purity ≥95%, batch consistency review
Thioxanthone photopolymerisation sensitisers
By‑product profile
Optical clarity, sulfonated contaminant review
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